An In-depth Technical Guide to 2-(4-Propylphenoxy)ethanamine: Chemical Properties and Structure
An In-depth Technical Guide to 2-(4-Propylphenoxy)ethanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-Propylphenoxy)ethanamine, a member of the broader class of phenoxyethylamine compounds. While specific experimental data for this particular n-propyl isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogs and fundamental chemical principles to offer a robust profile for research and development purposes. The guide covers the compound's structure and identifiers, predicted physicochemical properties, probable synthetic routes with detailed protocols, and a discussion of its potential biological significance and applications within drug discovery, drawing parallels from the well-documented activities of similar phenoxyethylamine derivatives. This document is intended to serve as a foundational resource for scientists investigating this and related molecules.
Introduction and Context
The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique combination of an aromatic ring, an ether linkage, and a flexible ethylamine side chain allows for diverse interactions with various biological targets. The nature and position of substituents on the phenyl ring can significantly modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles.
This guide focuses specifically on 2-(4-Propylphenoxy)ethanamine, an analog distinguished by a straight-chain propyl group at the para position of the phenoxy ring. While its isopropyl counterpart, 2-(4-isopropylphenoxy)ethanamine, is more extensively documented, the n-propyl isomer represents a distinct chemical entity with potentially unique biological activities. Understanding its chemical characteristics is a critical first step in exploring its potential as a research tool or a lead compound in drug development.
Chemical Structure and Identification
The fundamental structure of 2-(4-Propylphenoxy)ethanamine comprises a 4-propylphenol moiety linked via an ether bond to an ethanamine group.
Caption: Chemical structure of 2-(4-Propylphenoxy)ethanamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-propylphenoxy)ethanamine | N/A |
| CAS Number | 120351-95-3 | [2] |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [2] |
| InChI | InChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3 | [3] |
| InChIKey | OGVHYWKBTXTLJW-UHFFFAOYSA-N | [3] |
| SMILES | CCCC1=CC=C(OCCN)C=C1 | [2] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Liquid at room temperature | Based on analogs like 2-(4-methylphenoxy)ethanamine being a liquid. |
| Boiling Point | > 230 °C | Expected to be slightly higher than 2-phenoxyethylamine (229 °C) due to the increased molecular weight of the propyl group. |
| Melting Point | Not available | Likely low, given the predicted liquid state at room temperature. |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane). Limited solubility in water. | The amine group can be protonated to form a hydrochloride salt, which would exhibit greater aqueous solubility. |
| pKa | ~9-10 | The primary amine group is basic, with a pKa typical for alkylamines. |
| LogP | ~2.5-3.0 | The propyl group increases lipophilicity compared to unsubstituted 2-phenoxyethylamine. |
Synthesis and Experimental Protocols
The synthesis of 2-(4-Propylphenoxy)ethanamine can be approached through several established methods for forming ether and amine functionalities. The following are two plausible and widely used synthetic strategies.
Williamson Ether Synthesis followed by Reduction
This is a classic and versatile two-step approach.
Workflow Diagram:
Caption: Williamson Ether Synthesis and Reduction Workflow.
Step-by-Step Protocol:
Step 1: Synthesis of 2-(4-Propylphenoxy)acetonitrile
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Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-propylphenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone as the solvent.
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Reaction Initiation: While stirring, add chloroacetonitrile (1.1 equivalents) dropwise to the mixture.
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Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
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Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(4-propylphenoxy)acetonitrile, which can be purified further by column chromatography if necessary.
Step 2: Reduction of 2-(4-Propylphenoxy)acetonitrile to 2-(4-Propylphenoxy)ethanamine
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Reagents and Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
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Reaction Initiation: Cool the suspension in an ice bath. Dissolve the 2-(4-propylphenoxy)acetonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
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Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Extraction and Purification: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Propylphenoxy)ethanamine. The final product can be purified by vacuum distillation or column chromatography.
Gabriel Synthesis Approach
This method provides a good alternative for the synthesis of primary amines, avoiding over-alkylation.
Workflow Diagram:
Caption: Gabriel Synthesis Workflow.
Step-by-Step Protocol:
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Synthesis of N-[2-(4-Propylphenoxy)ethyl]phthalimide:
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In a round-bottom flask, dissolve 4-propylphenol (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
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Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the mixture.
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Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.
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After completion, pour the reaction mixture into ice water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain the phthalimide intermediate.
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Hydrazinolysis to yield 2-(4-Propylphenoxy)ethanamine:
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Suspend the N-[2-(4-propylphenoxy)ethyl]phthalimide in ethanol in a round-bottom flask.
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Add hydrazine hydrate (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
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A precipitate of phthalhydrazide will form. Cool the mixture, acidify with hydrochloric acid, and filter off the precipitate.
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Neutralize the filtrate with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic extracts, filter, and concentrate to yield 2-(4-Propylphenoxy)ethanamine.
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Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and IR data can be predicted based on the molecular structure.
5.1. ¹H NMR (Proton NMR)
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Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
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-O-CH₂- Protons: A triplet around δ 4.0-4.2 ppm.
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-CH₂-N Protons: A triplet around δ 3.0-3.2 ppm.
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Propyl Group (-CH₂-CH₂-CH₃):
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A triplet for the benzylic -CH₂- around δ 2.5-2.7 ppm.
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A sextet for the middle -CH₂- around δ 1.5-1.7 ppm.
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A triplet for the terminal -CH₃ around δ 0.9-1.0 ppm.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
5.2. ¹³C NMR (Carbon NMR)
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Aromatic Carbons: Signals in the range of δ 114-158 ppm. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the propyl group will also be distinct.
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-O-CH₂- Carbon: A signal around δ 67-70 ppm.
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-CH₂-N Carbon: A signal around δ 41-44 ppm.
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Propyl Group Carbons: Signals in the aliphatic region (δ 10-40 ppm).
5.3. IR (Infrared) Spectroscopy
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N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ (primary amine).
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Aryl Ether): A strong absorption around 1230-1270 cm⁻¹.
Biological Activity and Potential Applications
While no specific biological studies on 2-(4-Propylphenoxy)ethanamine have been published, the broader class of phenoxyethylamines has been investigated for a range of activities, providing a basis for hypothesizing its potential applications.
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Central Nervous System (CNS) Activity: The phenoxyethylamine scaffold is a common feature in compounds targeting neurotransmitter receptors, such as dopamine and serotonin receptors.[1] Modifications of the substituent on the phenyl ring can fine-tune selectivity and activity. It is plausible that 2-(4-propylphenoxy)ethanamine could be explored as a ligand for these receptors in the context of neurological and psychiatric disorders.
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Adrenoceptor Modulation: Many α- and β-adrenoceptor antagonists, used in the treatment of cardiovascular conditions, contain a phenoxyethylamine or a related phenoxypropanolamine core. The nature of the alkyl substituent on the phenyl ring can influence the selectivity and potency at these receptors.
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Antimicrobial and Antiparasitic Potential: Derivatives of phenoxyethylamines have shown promise as antimicrobial and antiparasitic agents. The lipophilic propyl group could potentially enhance membrane permeability, a desirable trait for such applications.
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Intermediate in Organic Synthesis: As a primary amine with an ether linkage, this compound can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Safety and Handling
Specific toxicological data for 2-(4-Propylphenoxy)ethanamine is not available. However, based on related phenoxyethylamine compounds, it should be handled with care in a laboratory setting.[1]
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General Hazards: Likely to be corrosive and may cause skin burns and serious eye damage. It may also be harmful if swallowed.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. A supplier recommends storage at -4°C for short periods and -20°C for long-term storage.[3]
Conclusion
2-(4-Propylphenoxy)ethanamine is a distinct chemical entity within the pharmacologically significant class of phenoxyethylamines. While direct experimental data remains scarce, its chemical properties and structure can be reliably predicted. The synthetic pathways outlined in this guide offer practical methods for its preparation, enabling further investigation. Based on the known biological activities of its analogs, 2-(4-Propylphenoxy)ethanamine holds potential for exploration in various areas of drug discovery, particularly in CNS and cardiovascular research. This guide provides a foundational framework for researchers to begin their investigations into this promising, yet understudied, molecule.
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